Etidocaine

Descripción general

Descripción

Etidocaína, comercializada bajo el nombre comercial Duranest, es un anestésico local tipo amida. Se utiliza principalmente para anestesia de infiltración, bloqueos nerviosos periféricos y bloqueos neuronales centrales durante procedimientos quirúrgicos y trabajo de parto y parto . La etidocaína es conocida por su larga duración de acción, lo que la hace particularmente útil en entornos clínicos donde se requiere anestesia prolongada .

Métodos De Preparación

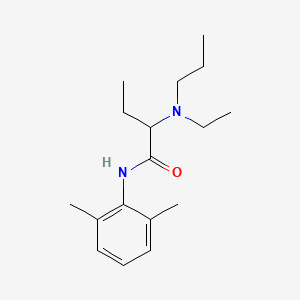

Rutas sintéticas y condiciones de reacción: La síntesis de etidocaína implica la reacción amida entre 2,6-dimetil anilina y cloruro de 2-brombutiril para formar 2-bromo-N-(2,6-dimetilfenil)butanamida. Este intermedio se alquila entonces con N-etilpropilamina para producir etidocaína .

Métodos de producción industrial: En entornos industriales, la síntesis de etidocaína sigue pasos similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. El proceso implica un control cuidadoso de la temperatura, el pH y el tiempo de reacción para lograr el resultado deseado .

Análisis De Reacciones Químicas

Tipos de reacciones: La etidocaína experimenta varias reacciones químicas, que incluyen:

Oxidación: La etidocaína se puede oxidar en condiciones específicas para formar los correspondientes N-óxidos.

Reducción: Las reacciones de reducción pueden convertir la etidocaína en sus aminas correspondientes.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Los nucleófilos como las aminas y los alcoholes se utilizan comúnmente en reacciones de sustitución.

Productos principales:

Oxidación: N-óxidos de etidocaína.

Reducción: Aminas correspondientes.

Sustitución: Varias amidas sustituidas dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Dental Procedures

Etidocaine is frequently employed in dental surgeries, particularly for procedures requiring significant pain control such as the extraction of impacted molars. Studies indicate that this compound provides a longer duration of anesthesia compared to lidocaine:

- A double-blind study involving 112 patients showed that this compound (1.5% with epinephrine) resulted in prolonged numbness and a delayed onset of pain compared to lidocaine (2% with epinephrine) .

- In periodontal flap surgery, this compound demonstrated a statistically significant longer duration of anesthesia (P < 0.005) compared to lidocaine, although it did not reduce postoperative pain pill consumption .

Ophthalmic Surgery

This compound's efficacy as a topical anesthetic has been explored in ophthalmic procedures. Its high potency and long duration make it suitable for corneal applications:

- Research indicates that this compound provides high-intensity topical anesthesia with rapid onset when applied to mucosal surfaces .

Regional Anesthesia

This compound is utilized in various forms of regional anesthesia, including:

- Caudal Anesthesia : Effective for lower body procedures during labor and delivery.

- Lumbar Peridural Anesthesia : Used for surgical interventions requiring prolonged analgesia.

- Peripheral Nerve Blocks : Administered for localized pain management in extremities .

Comparison with Other Local Anesthetics

| Feature | This compound | Lidocaine | Bupivacaine |

|---|---|---|---|

| Duration of Action | Long | Short | Long |

| Onset of Action | Rapid | Rapid | Moderate |

| Potency | Higher than lidocaine | Moderate | Higher than this compound |

| Toxicity Risk | Moderate | Low | High |

Safety and Toxicity

Despite its advantages, this compound has been associated with significant systemic toxicity risks:

- Adverse reactions can include cardiovascular issues such as hypotension and bradycardia, particularly when administered intravenously .

- A review highlighted numerous severe reactions linked to both bupivacaine and this compound, emphasizing the need for caution during administration .

Case Study 1: Dental Surgery

In a clinical trial comparing this compound and lidocaine for third molar extractions, patients receiving this compound reported significantly less severe pain during recovery compared to those treated with lidocaine. This study underscored the clinical utility of this compound in enhancing patient comfort during postoperative periods .

Case Study 2: Ophthalmic Procedures

Another study evaluated the effectiveness of this compound as a surface anesthetic in eye surgeries. The results indicated that patients experienced minimal discomfort during procedures, demonstrating the compound's suitability for sensitive applications .

Mecanismo De Acción

La etidocaína ejerce sus efectos bloqueando los canales de iones sodio en las células nerviosas. Esta inhibición impide la iniciación y conducción de los impulsos nerviosos, lo que lleva a una pérdida de sensibilidad en la zona diana. Los objetivos moleculares de la etidocaína son los canales de sodio dependientes de voltaje, y su acción implica la unión a la porción intracelular de estos canales, estabilizando el estado inactivo y previniendo la despolarización .

Comparación Con Compuestos Similares

La etidocaína se suele comparar con otros anestésicos locales como la lidocaína, la bupivacaína y la mepivacaína:

Lidocaína: Duración de acción más corta en comparación con la etidocaína.

Bupivacaína: Duración similar pero mayor cardiotoxicidad.

Mepivacaína: Duración más corta y menos potente que la etidocaína.

Singularidad: La larga duración de acción de la etidocaína y su relativamente baja cardiotoxicidad la convierten en una opción preferida en escenarios clínicos específicos donde se requiere anestesia prolongada .

Compuestos similares:

- Lidocaína

- Bupivacaína

- Mepivacaína

- Prilocaína

- Ropivacaína

Actividad Biológica

Etidocaine, a member of the aminoamide class of local anesthetics, is recognized for its unique pharmacological properties, including a long duration of action and rapid onset. This article delves into the biological activity of this compound, discussing its mechanisms of action, clinical efficacy, and potential adverse effects based on diverse research findings.

This compound exerts its anesthetic effects primarily by blocking sodium channels in neuronal membranes. This action inhibits the propagation of action potentials in nerves, effectively preventing the sensation of pain. The compound's structure allows it to penetrate nerve membranes efficiently, leading to its rapid onset of action.

Pharmacokinetics

The pharmacokinetic profile of this compound shows that it has a larger volume of distribution compared to other local anesthetics like bupivacaine. Studies indicate that this compound achieves lower plasma levels than bupivacaine while maintaining effective analgesia . The following table summarizes key pharmacokinetic parameters:

| Parameter | This compound | Bupivacaine |

|---|---|---|

| Onset of Action | Rapid | Moderate |

| Duration of Action | Long | Long |

| Plasma Levels | Lower | Higher |

| Volume of Distribution | Larger | Smaller |

Efficacy in Clinical Applications

Case Studies and Clinical Trials

- Periodontal Procedures : A double-blind study evaluated the effectiveness of 1.5% this compound with epinephrine compared to 2% lidocaine with epinephrine in periodontal flap surgeries. Results demonstrated that this compound provided a significantly longer duration of anesthesia (P < 0.005) but did not significantly reduce postoperative pain or analgesic consumption .

- Third Molar Extractions : In another study involving 112 patients undergoing third molar extractions, this compound was found to offer a longer duration of numbness compared to lidocaine. Patients receiving this compound reported less severe pain as anesthesia wore off, indicating its potential advantages in dental procedures .

- General Anesthesia Risks : However, this compound's vasodilatory effects have been linked to increased intraoperative bleeding risks. Its use in clinical settings is often limited due to these complications .

Neurotoxicity and Cardiac Effects

Research has indicated potential neurotoxic effects associated with this compound, including symptoms such as depression and anxiety in some patients . Additionally, concerns regarding cardiac safety have been raised; intravenous administration can lead to hypotension and bradycardia, necessitating caution during use .

Comparative Efficacy

This compound's efficacy has been compared with other local anesthetics in various studies:

- Lidocaine : While both anesthetics provide effective analgesia, this compound tends to have a longer duration of action but does not achieve a differential blockade between sensory and motor fibers as effectively as lidocaine .

- Bupivacaine : this compound has been noted for having similar efficacy to bupivacaine but with a potentially better safety profile concerning plasma levels .

Propiedades

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[ethyl(propyl)amino]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O/c1-6-12-19(8-3)15(7-2)17(20)18-16-13(4)10-9-11-14(16)5/h9-11,15H,6-8,12H2,1-5H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUSIVBDOCDNHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC)C(CC)C(=O)NC1=C(C=CC=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023027 | |

| Record name | Etidocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36637-18-0, 38188-41-9, 38188-42-0, 60108-68-1 | |

| Record name | Etidocaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36637-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etidocaine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036637180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etidocaine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038188419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etidocaine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038188420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',6'-Butyroxylidide, 2-(ethylpropylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060108681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etidocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08987 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etidocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etidocaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETIDOCAINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y83XVY9AQ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETIDOCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6CQM0F31V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETIDOCAINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9D2CE52PU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

203-203.5 | |

| Record name | Etidocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08987 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.